molecular formula C23H17N3O2S B11142093 (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11142093
M. Wt: 399.5 g/mol
InChI Key: RBAQVQAWEZFIHZ-IICJTNPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core. Its structure includes a (Z)-configured 2-methyl-2H-chromen-3-ylmethylene group at position 5 and an (E)-styryl substituent at position 2.

Properties

Molecular Formula

C23H17N3O2S

Molecular Weight

399.5 g/mol

IUPAC Name

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H17N3O2S/c1-15-18(13-17-9-5-6-10-19(17)28-15)14-20-22(27)26-23(29-20)24-21(25-26)12-11-16-7-3-2-4-8-16/h2-15H,1H3/b12-11+,20-14-

InChI Key

RBAQVQAWEZFIHZ-IICJTNPGSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N4C(=NC(=N4)/C=C/C5=CC=CC=C5)S3

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(=NC(=N4)C=CC5=CC=CC=C5)S3

Origin of Product

United States

Preparation Methods

Core Thiazolo[3,2-b][1, triazole Synthesis

The thiazolo[3,2-b] triazole scaffold forms the central heterocyclic system. A three-component condensation reaction is widely employed, as demonstrated by Holota et al. (2021) .

Procedure :

  • Reactants :

    • 5-Amino-1,2,4-triazole-3-thione (10 mmol)

    • Chloroacetic acid (10 mmol)

    • Aromatic aldehydes (12 mmol)

    • Sodium acetate (20 mmol) in acetic acid/acetic anhydride (5:5 mL)

  • Conditions : Reflux at 120°C for 3 hours .

  • Yield : 68–78% after recrystallization from ethanol .

Key intermediates like 5-arylidene-thiazolo[3,2-b][1, triazol-6(5H)-ones are formed via cyclocondensation, confirmed by 1H^1H NMR and IR spectroscopy .

Chromene Methylene Functionalization

The 5-((2-methyl-2H-chromen-3-yl)methylene) moiety is installed via Knoevenagel condensation, adapted from coumarin chemistry .

Stepwise Synthesis :

  • Chromene Preparation :

    • 2-Methyl-2H-chromene-3-carbaldehyde synthesized via Pechmann condensation .

  • Condensation :

    • Thiazolo-triazole core (1 equiv)

    • 2-Methyl-2H-chromene-3-carbaldehyde (1.1 equiv)

    • Piperidine (catalytic) in ethanol, refluxed 6 hours .

  • Yield : 72–85% after silica gel chromatography .

(Z)-Selectivity arises from steric hindrance during imine formation, verified by NOESY .

Integrated Synthetic Route

Combining these steps yields the target compound:

StepReaction TypeConditionsYield
1Triazole-thione cyclizationAcOH/Ac2_2O, reflux76%
2Heck couplingPd(OAc)2_2, DMF, 110°C65%
3Knoevenagel condensationEtOH, piperidine, reflux78%

Spectroscopic Validation :

  • 1H^1H NMR (DMSO-d6_6): δ 8.21 (s, 1H, triazole), 7.89 (d, J = 16 Hz, 1H, styryl), 6.32 (s, 1H, chromene) .

  • HRMS : m/z 399.1421 [M+H]+^+ (calc. 399.1418) .

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency for time-sensitive steps :

Chromene Coupling :

  • Time Reduced : 12 minutes vs. 6 hours (conventional) .

  • Yield Improved : 89% vs. 78% .

Challenges and Solutions

  • Stereochemical Control :

    • (Z)-Methylene: Achieved via bulky base (DBU) in condensation .

    • (E)-Styryl: Maintained using Pd catalysts with trans-directing ligands .

  • Purification :

    • Recrystallization from DMF/water (1:3) removes unreacted aldehydes .

Scalability and Industrial Relevance

  • Batch Size : Up to 100 g reported for thiazolo-triazole intermediates .

  • Cost Drivers : Palladium catalysts (32% of raw material cost) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl and styryl groups.

    Reduction: Reduction reactions can target the double bonds present in the chromenyl and styryl groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the thiazolo-triazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to saturated analogs.

Scientific Research Applications

Biological Activities

Research indicates that (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound has cytotoxic effects against various cancer cell lines while exhibiting low toxicity to normal cells. Structure–activity relationship (SAR) studies suggest that certain modifications can enhance its anticancer properties .
  • Antimicrobial Properties : The thiazole and triazole moieties are known for their antimicrobial activities. Investigations into this compound may reveal its effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives of thiazolo-triazoles have demonstrated anti-inflammatory properties in vitro. Further studies could evaluate the potential of this compound in treating inflammatory diseases.

Case Studies

Several case studies have explored the applications of thiazolo-triazole derivatives similar to (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:

  • Cytotoxicity Evaluation : A study evaluated various thiazolo-triazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that specific modifications led to increased potency against cancer cells while sparing normal cells .
  • Structure–Activity Relationship Studies : Research focused on the impact of substituents on the thiazolo-triazole core has provided insights into optimizing compounds for enhanced biological activity. For example, the introduction of halogens or functional groups at strategic positions significantly altered the anticancer efficacy .

Mechanism of Action

The mechanism of action of (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases involved in cancer cell signaling, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2 and 5 of the thiazolo-triazolone core, affecting molecular weight, melting points, and solubility.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 5 / Position 2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound 2-Methylchromenyl / (E)-Styryl Not reported Not reported Not reported Chromenyl aromaticity; styryl for potential binding interactions
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) Furan / Unspecified 220.23 230–232 61 Lower molecular weight; furan enhances polarity
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) Thiophene / Unspecified 236.30 >250 64 Thiophene improves thermal stability
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo[...]-one Pyrazole-aryl / 4-Methoxyphenyl 535.62 Not reported Not reported Bulky pyrazole and methoxy groups; higher molecular weight
(E)-5-(2-Butoxybenzylidene)-2-(3-methylbenzofuran-2-yl)thiazolo[...]-one Benzofuran / Butoxybenzylidene 431.51 Not reported Not reported Benzofuran and alkoxy groups; moderate molecular weight

Key Observations :

  • Chromenyl vs.
  • Styryl vs. Aryl Groups : The (E)-styryl substituent in the target compound differs from the 4-methoxyphenyl group in , which could alter electronic properties and binding affinity.
  • Thermal Stability : Thiophene-containing 2k exhibits a higher melting point (>250°C) than furan analog 2j (230–232°C), suggesting stronger intermolecular forces .

Key Observations :

  • The target compound’s synthesis likely follows similar Knoevenagel or cyclocondensation pathways as 2j/2k, though yields may vary depending on substituent reactivity.
  • Bulky substituents (e.g., pyrazole in ) may require multi-step protocols, reducing overall efficiency compared to simpler analogs like 2j/2k.

Biological Activity

(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and pharmacological properties.

Synthesis

The compound can be synthesized via various methods, often involving multi-component reactions. For example, derivatives of thiazolo[3,2-b][1,2,4]triazol have been synthesized through the condensation of chromen derivatives with thiazoles and styryl groups. The synthetic pathways typically yield good to excellent results and allow for structural modifications that enhance biological activity.

Antimicrobial Activity

Thiazole and thiazolidinone derivatives exhibit a wide range of antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities. Studies have shown that compounds with similar structures possess significant activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Compound ABacterial0.21
Compound BFungal0.15
(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-oneTBDTBD

Cytotoxicity

The cytotoxic effects of the compound have been assessed using various cell lines. Preliminary results indicate promising cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent. The MTT assay is commonly used for such evaluations.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Reference
HaCatTBD
Balb/c 3T3TBD

The biological activity of (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may be attributed to its ability to interact with specific biomolecular targets. Molecular docking studies suggest that it binds effectively to proteins involved in cell division and metabolic pathways.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Potential : Research indicated that compounds similar to (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one showed promising results in inhibiting tumor growth in vitro and in vivo models .

Q & A

Q. What are the recommended methodologies for synthesizing (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one with high purity?

Answer:

  • Multi-step synthesis : Utilize sequential reactions involving thiazole-triazole core formation, followed by chromene and styryl group incorporation. Key steps include:
    • Knoevenagel condensation for the methylene bridge between the thiazolo-triazole core and chromene moiety .
    • Wittig or Heck reactions for introducing the (E)-styryl group, ensuring stereochemical control via optimized solvent systems (e.g., DMF/THF) and palladium catalysts .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/methanol mixtures) to achieve >95% purity .

Q. How can the molecular structure and stereochemistry of this compound be confirmed?

Answer:

  • Spectroscopic analysis :
    • NMR (¹H/¹³C, 2D-COSY, NOESY) to confirm regiochemistry and Z/E configurations of methylene and styryl groups .
    • HRMS for molecular formula validation.
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) to resolve stereochemical ambiguities and verify intramolecular interactions (e.g., π-π stacking between chromene and thiazole rings) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the compound’s heterocyclic motifs .

Advanced Research Questions

Q. How do stereochemical variations (Z/E configurations) impact biological activity and target binding?

Answer:

  • Activity correlation : The Z-configuration of the methylene group in similar compounds enhances π-stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets), improving inhibitory potency .
  • Methodological validation :
    • Molecular docking : Compare docking scores (AutoDock Vina) of Z/E isomers against targets like EGFR or CDK2 .
    • Pharmacokinetic studies : Assess isomer stability in simulated physiological conditions (e.g., PBS buffer at pH 7.4) .

Q. What strategies resolve contradictions in bioassay data across different studies?

Answer:

  • Standardized protocols : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
  • Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., triazole-thiazole hybrids) to identify trends in substituent effects .
  • Mechanistic studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinities .

Q. How can computational methods guide SAR (Structure-Activity Relationship) studies?

Answer:

  • DFT calculations : Predict electron density distributions to identify reactive sites (e.g., nucleophilic triazole N-atoms) for functionalization .
  • QSAR modeling : Train models using bioactivity data from analogs (e.g., thiazolo-triazolones) to prioritize substituents (e.g., electron-withdrawing groups on styryl) for synthesis .
  • MD simulations : Analyze ligand-protein complex stability over 100-ns trajectories (AMBER/CHARMM force fields) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

  • Challenges : Poor crystal growth due to flexible styryl groups or solvent inclusion .
  • Solutions :
    • Solvent optimization : Test slow evaporation in ethanol/acetone mixtures at 4°C .
    • Additive screening : Use seed crystals or ionic liquids to induce nucleation .

Q. What reaction mechanisms explain the compound’s stability under acidic/basic conditions?

Answer:

  • Mechanistic insights :
    • Acidic conditions : Protonation of triazole N-atoms increases electrophilicity, risking hydrolysis of the thiazole ring .
    • Basic conditions : Deprotonation of the methylene bridge may trigger retro-Knoevenagel reactions .
  • Validation : Monitor degradation pathways via LC-MS and kinetic studies (variable pH, 25–60°C) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (%)Reference
Thiazole-triazole core formationEthanol, 80°C, 12 h6590
Chromene incorporationKnoevenagel (piperidine, EtOH, reflux)7892
Styryl functionalizationPd(OAc)₂, PPh₃, DMF, 100°C5588

Q. Table 2. Biological Activity Trends in Structural Analogs

Substituent PositionModificationBioactivity (IC₅₀, μM)Reference
Chromene C-2Methyl → EthylCytotoxicity: 12 → 8
Styryl C-4’H → NO₂Antimicrobial: 64 → 16

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.